Cas no 188397-05-9 (6-Acetyl-N-caboxylate Melatonin Ethyl Ester)

6-Acetyl-N-caboxylate Melatonin Ethyl Ester structure
188397-05-9 structure
Product name:6-Acetyl-N-caboxylate Melatonin Ethyl Ester
CAS No:188397-05-9
MF:C18H22N2O5
MW:346.37768
CID:1060397
PubChem ID:11772361

6-Acetyl-N-caboxylate Melatonin Ethyl Ester Chemical and Physical Properties

Names and Identifiers

    • 6-Acetyl-N-caboxylate Melatonin Ethyl Ester
    • ethyl 3-(2-acetamidoethyl)-6-acetyl-5-methoxyindole-1-carboxylate
    • 6-Acetyl-3-[2-(acetylaMino)ethyl]-5-Methoxy-H-indole-1-carboxylic Acid Ethyl Ester
    • LDCAAXMIAGUBJA-UHFFFAOYSA-N
    • SCHEMBL6950312
    • 188397-05-9
    • DTXSID80472302
    • AGN-PC-00FUOO
    • N-[2-(6-acetyl-1-carbethoxy-5-methoxyindol-3-yl) ethyl]acetamide
    • N-[2-(6-acetyl- 1-carbethoxy- 5-methoxyindol-3-yl)ethyl]acetamide
    • Inchi: InChI=1S/C18H22N2O5/c1-5-25-18(23)20-10-13(6-7-19-12(3)22)15-9-17(24-4)14(11(2)21)8-16(15)20/h8-10H,5-7H2,1-4H3,(H,19,22)
    • InChI Key: LDCAAXMIAGUBJA-UHFFFAOYSA-N
    • SMILES: CCOC(=O)N1C=C(C2=CC(=C(C=C21)C(=O)C)OC)CCNC(=O)C

Computed Properties

  • Exact Mass: 346.15300
  • Monoisotopic Mass: 346.15287181g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 7
  • Complexity: 510
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 86.6Ų
  • XLogP3: 1.9

Experimental Properties

  • PSA: 90.12000
  • LogP: 3.37600

6-Acetyl-N-caboxylate Melatonin Ethyl Ester Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
A171960-50mg
6-Acetyl-N-caboxylate Melatonin Ethyl Ester
188397-05-9
50mg
$ 127.00 2023-04-19
TRC
A171960-10mg
6-Acetyl-N-caboxylate Melatonin Ethyl Ester
188397-05-9
10mg
$ 69.00 2023-09-09
TRC
A171960-100 mg
6-Acetyl-N-caboxylate Melatonin Ethyl Ester
188397-05-9
100MG
$ 180.00 2022-01-13
TRC
A171960-100mg
6-Acetyl-N-caboxylate Melatonin Ethyl Ester
188397-05-9
100mg
$ 224.00 2023-04-19
TRC
A171960-1 g
6-Acetyl-N-caboxylate Melatonin Ethyl Ester
188397-05-9
1g
$ 1390.00 2022-01-13
TRC
A171960-10 mg
6-Acetyl-N-caboxylate Melatonin Ethyl Ester
188397-05-9
10mg
$ 55.00 2022-01-13
TRC
A171960-25mg
6-Acetyl-N-caboxylate Melatonin Ethyl Ester
188397-05-9
25mg
$ 98.00 2023-09-09
TRC
A171960-1g
6-Acetyl-N-caboxylate Melatonin Ethyl Ester
188397-05-9
1g
$ 1694.00 2023-04-19
TRC
A171960-5mg
6-Acetyl-N-caboxylate Melatonin Ethyl Ester
188397-05-9
5mg
$ 58.00 2023-09-09
TRC
A171960-50 mg
6-Acetyl-N-caboxylate Melatonin Ethyl Ester
188397-05-9
50mg
$ 100.00 2022-01-13

6-Acetyl-N-caboxylate Melatonin Ethyl Ester Production Method

6-Acetyl-N-caboxylate Melatonin Ethyl Ester Related Literature

Additional information on 6-Acetyl-N-caboxylate Melatonin Ethyl Ester

6-Acetyl-N-carboxylate Melatonin Ethyl Ester (CAS No. 188397-05-9)

The compound6-Acetyl-N-carboxylate Melatonin Ethyl Ester, identified by the CAS registry numberCAS No. 188397-05-9, is a derivative of melatonin, a naturally occurring hormone that plays a crucial role in regulating circadian rhythms and sleep-wake cycles. This compound has gained significant attention in recent years due to its potential applications in the fields of pharmacology, nutraceuticals, and cosmetics. The structure of6-Acetyl-N-carboxylate Melatonin Ethyl Ester incorporates an acetyl group at the 6-position of melatonin, along with an ethyl ester group attached to the nitrogen atom, which may enhance its bioavailability and stability compared to its parent compound.

Recent studies have explored the pharmacokinetic properties of6-Acetyl-N-carboxylate Melatonin Ethyl Ester, revealing improved absorption profiles when administered orally. This modification may address some of the limitations associated with traditional melatonin supplements, such as rapid metabolism and low bioavailability. The ethyl ester group is known to enhance lipid solubility, potentially allowing for better penetration into cellular membranes and increased efficacy in targeting specific biological pathways.

In terms of biological activity, research has demonstrated that6-Acetyl-N-carboxylate Melatonin Ethyl Ester exhibits potent antioxidant properties, which are critical in mitigating oxidative stress and protecting cells from damage caused by reactive oxygen species. Additionally, this compound has shown promising results in preclinical models for its ability to modulate sleep-wake cycles and improve sleep quality. These findings suggest that it could be a valuable addition to the arsenal of treatments for sleep disorders such as insomnia and circadian rhythm disturbances.

The synthesis of6-Acetyl-N-carboxylate Melatonin Ethyl Ester involves a multi-step chemical process that includes acetylation at the 6-position of melatonin followed by esterification at the nitrogen atom. This process requires precise control over reaction conditions to ensure high yields and product purity. Researchers have also investigated alternative synthetic routes to optimize scalability for industrial production.

In the context of nutraceuticals, there is growing interest in incorporating6-Acetyl-N-carboxylate Melatonin Ethyl Ester into dietary supplements aimed at promoting sleep health and overall well-being. Its enhanced bioavailability makes it an attractive candidate for formulations designed to deliver consistent therapeutic effects without requiring high dosages.

The cosmetic industry has also taken notice of this compound's potential benefits. Given its antioxidant properties and ability to modulate cellular pathways involved in skin aging, it is being explored as a key ingredient in anti-aging skincare products. Preliminary studies suggest that topical application may improve skin elasticity and reduce signs of oxidative stress-induced damage.

In conclusion,6-Acetyl-N-carboxylate Melatonin Ethyl Ester (CAS No. 188397-05-9) represents a promising advancement in the development of melatonin derivatives with improved pharmacokinetic profiles and expanded therapeutic applications. As research continues to uncover its full potential, this compound is poised to make significant contributions to various fields, from healthcare to personal care products.

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